1-(4-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid
Overview
Description
The compound "1-(4-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid" is a brominated pyrrolidine derivative. Pyrrolidine rings are five-membered lactam structures, which are cyclic amides. They are significant in medicinal chemistry due to their presence in various biologically active compounds. The bromophenyl group attached to the pyrrolidine ring suggests potential for further chemical modifications, as bromine atoms are often used in cross-coupling reactions to introduce additional functional groups.
Synthesis Analysis
The synthesis of brominated pyrrolidine derivatives can be complex, involving multiple steps such as cyclization, bromination, and functional group transformations. For example, the synthesis of related compounds often involves starting materials like bromoaniline or brominated carboxylic acids, which undergo reactions such as the Japp-Klingemann and Fischer indole cyclization reactions . Another method includes acetylation and haloform reactions starting from bromodiphenyl to yield brominated carboxylic acids . These methods highlight the versatility and complexity of synthesizing brominated pyrrolidine derivatives.
Molecular Structure Analysis
The molecular structure of brominated pyrrolidine derivatives can be elucidated using spectroscopic techniques such as FT-IR, NMR, and UV spectroscopy, as well as X-ray crystallography . These techniques provide detailed information about the bond lengths, bond angles, and overall geometry of the molecule. For instance, ab initio and DFT calculations can be used to predict and confirm the molecular geometry and electronic structure of such compounds .
Chemical Reactions Analysis
Brominated pyrrolidine derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The bromine atoms make these compounds suitable for nucleophilic substitution reactions, where bromide ions can be displaced by other nucleophiles . Additionally, the carboxylic acid group can be involved in condensation reactions or transformed into different functional groups such as amides or esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyrrolidine derivatives can be influenced by the presence of substituents on the phenyl ring and the pyrrolidine ring. These properties include solubility, melting point, and stability, which are important for the practical application of these compounds. Theoretical studies can provide insights into properties like molecular electrostatic potential, reactivity, and intermolecular interactions . For example, the molecular electrostatic potential surface map can reveal the charge distribution within the molecule, which is crucial for understanding its reactivity .
Scientific Research Applications
-
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- Application Summary : These derivatives have been synthesized to study their antimicrobial and anticancer activities .
- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data . They were evaluated for their in vitro antimicrobial activity against bacterial and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
-
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4)
- Application Summary : This compound has been synthesized to investigate its neurotoxic potentials on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
- Methods of Application : The study involved the synthesis of the compound and its application on rainbow trout alevins, Oncorhynchus mykiss .
- Results : The study is still ongoing and the results are yet to be published .
Safety And Hazards
properties
IUPAC Name |
1-(4-bromophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c12-7-1-3-8(4-2-7)13-6-5-9(10(13)14)11(15)16/h1-4,9H,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJMARYQKJGPKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C(=O)O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394023 | |
Record name | 1-(4-bromophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
226881-07-8 | |
Record name | 1-(4-Bromophenyl)-2-oxo-3-pyrrolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=226881-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-bromophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-BROMOPHENYL)-2-OXO-3-PYRROLIDINECARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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